molecular formula C9H12O2 B14506018 (3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one CAS No. 64837-59-8

(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one

Cat. No.: B14506018
CAS No.: 64837-59-8
M. Wt: 152.19 g/mol
InChI Key: DMTSUVDRHWWYQU-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one is a complex organic compound characterized by its unique cyclopentafuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by methylation to introduce the dimethyl groups. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic processes or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.

    Biology: This compound may be used in the development of bioactive molecules or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals, materials, and polymers.

Mechanism of Action

The mechanism of action of (3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one is unique due to its specific stereochemistry and cyclopentafuran structure, which confer distinct chemical and biological properties

Properties

CAS No.

64837-59-8

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

(3aR,6aR)-5,6-dimethyl-1,3,3a,6a-tetrahydrocyclopenta[c]furan-4-one

InChI

InChI=1S/C9H12O2/c1-5-6(2)9(10)8-4-11-3-7(5)8/h7-8H,3-4H2,1-2H3/t7-,8-/m0/s1

InChI Key

DMTSUVDRHWWYQU-YUMQZZPRSA-N

Isomeric SMILES

CC1=C(C(=O)[C@@H]2[C@H]1COC2)C

Canonical SMILES

CC1=C(C(=O)C2C1COC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.